N-(4-Ethoxyphenyl)benzenesulfonamide

Vue d'ensemble

Description

N-(4-Ethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction can lead to the formation of corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride. The process can be summarized as follows:

-

Reagents :

- 4-Ethoxyaniline

- Benzenesulfonyl chloride

- Base (e.g., sodium carbonate)

-

Procedure :

- Dissolve 4-ethoxyaniline in a suitable solvent (e.g., dichloromethane).

- Add benzenesulfonyl chloride to the solution while maintaining a controlled temperature.

- Stir the mixture for several hours until the reaction is complete, as monitored by TLC (Thin Layer Chromatography).

- Purify the resulting product through recrystallization or chromatography.

Biological Activities

This compound has been studied for its various biological activities, particularly as a potential inhibitor of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance.

Carbonic Anhydrase Inhibition

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibitory effects on different isoforms of human carbonic anhydrase. For instance:

- Selectivity : Compounds similar to this compound showed selectivity towards CA IX, which is overexpressed in several cancer types, making them potential candidates for anticancer therapies .

- Inhibition Potency : The IC50 values for these compounds against CA IX ranged from 10 nM to 25 nM, indicating strong inhibitory activity .

Antibacterial Properties

In addition to its role as a carbonic anhydrase inhibitor, this compound has also been investigated for its antibacterial properties. Studies have shown that:

- Efficacy Against Bacteria : The compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial activity is thought to be linked to the inhibition of carbonic anhydrases in bacteria, disrupting their growth and biofilm formation capabilities .

Case Study 1: Anticancer Activity

A study focused on a series of benzenesulfonamides, including this compound, evaluated their anticancer properties through in vitro assays on cancer cell lines. The findings indicated that:

- Cell Line Testing : Compounds were tested on MDA-MB-231 breast cancer cells, showing significant apoptotic effects at specific concentrations .

- Molecular Docking Studies : In silico studies suggested favorable interactions between these compounds and the active sites of carbonic anhydrase isoforms, supporting their potential as targeted anticancer agents .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial and anti-biofilm activities of this compound derivatives against common pathogens. Key findings included:

Mécanisme D'action

The mechanism of action of N-(4-Ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Methoxyphenyl)benzenesulfonamide

- N-(4-Chlorophenyl)benzenesulfonamide

- N-(4-Nitrophenyl)benzenesulfonamide

Uniqueness

N-(4-Ethoxyphenyl)benzenesulfonamide is unique due to its ethoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Activité Biologique

N-(4-Ethoxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

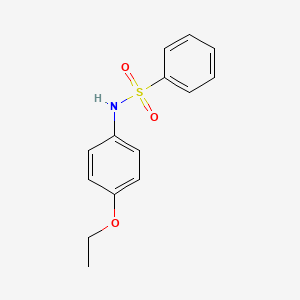

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide core with an ethoxy group attached to the para position of the phenyl ring.

Antibacterial Activity

Research has indicated that benzenesulfonamide derivatives, including this compound, exhibit significant antibacterial properties.

- Study Findings : A study reported that various benzenesulfonamides showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were determined to be promising, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity.

- Case Study : A comparative study on various sulfonamides indicated that this compound exhibited moderate antifungal activity against Candida albicans, with an MIC of 30 µg/mL .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

Anticancer Properties

The anticancer potential of this compound has also been explored.

- Mechanistic Studies : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The compound was shown to significantly increase the percentage of annexin V-FITC-positive apoptotic cells compared to controls, indicating its potential as a chemotherapeutic agent .

Table 3: Apoptotic Induction by this compound

| Cell Line | Apoptosis Induction (%) |

|---|---|

| MDA-MB-231 | 22 |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Ethoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves reacting 4-ethoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Key parameters include solvent choice (THF, DCM), temperature (0–25°C), and stoichiometric ratios. Optimization strategies:

- Monitor reaction progress via TLC or HPLC.

- Use scavengers (e.g., triethylamine) to neutralize HCl byproducts.

- Purify via recrystallization (ethanol/water) or column chromatography.

Microwave-assisted synthesis may improve yield and reduce reaction time .

Q. Which spectroscopic and crystallographic methods are effective for characterizing This compound?

- Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (-OCH₂CH₃) and sulfonamide (-SO₂NH-) linkages. Aromatic protons appear between δ 6.5–8.0 ppm.

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). Use SHELXL for refinement .

Q. What are the typical biological screening protocols for this compound in medicinal chemistry?

- Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric/colorimetric substrates.

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Include doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across sulfonamide derivatives?

- Methodological Answer:

- Dose-Response Analysis : Confirm activity trends with multiple concentrations (IC₅₀/EC₅₀ calculations).

- Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.

- Structural Confirmation : Re-examine NMR/XRD data to rule out isomerism or polymorphic effects.

- Meta-Analysis : Compare datasets using statistical models (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict the binding affinity of This compound with target proteins?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or GOLD to model interactions (e.g., hydrogen bonds with active-site residues).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) using descriptors like logP and polar surface area .

Q. How to design a structure-activity relationship (SAR) study for modifying the ethoxy group?

- Methodological Answer:

- Analog Synthesis : Replace ethoxy with substituents varying in size (e.g., propoxy), polarity (halogens), or hydrogen-bonding capacity (hydroxyl).

- Biological Profiling : Test analogs in enzyme inhibition/antiproliferative assays.

- Data Analysis : Apply multivariate regression to identify substituent parameters (e.g., Hammett σ) driving activity .

Q. What experimental approaches address low yield in This compound synthesis?

- Methodological Answer:

- Microwave Assistance : Reduce reaction time (10–30 min vs. 24 hrs) and improve yield via controlled heating.

- Catalytic Optimization : Test coupling agents (DMAP, EDCI) to enhance sulfonamide bond formation.

- Byproduct Management : Use scavengers (molecular sieves) to absorb HCl, shifting equilibrium toward product .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPGMUKYNLRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.